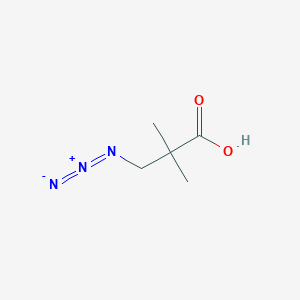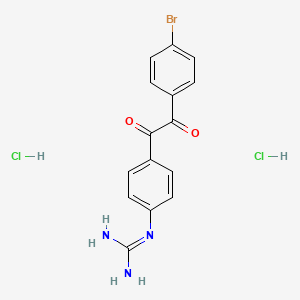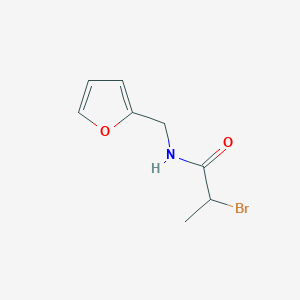![molecular formula C23H21ClN4OS B3033879 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243025-61-7](/img/structure/B3033879.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a piperazine ring, a thieno[3,2-d]pyrimidin-4(3H)-one moiety, and two phenyl rings, one of which is chlorinated . These functional groups suggest that the compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The thieno[3,2-d]pyrimidin-4(3H)-one moiety is a fused ring system containing sulfur and nitrogen .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the thieno[3,2-d]pyrimidin-4(3H)-one moiety could undergo reactions at the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the phenyl rings could increase its lipophilicity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thieno[3,2-d]pyrimidin derivatives have been studied for their antimicrobial properties. For instance, Fayed et al. (2014) synthesized derivatives as antimicrobial agents, showing effectiveness against various microorganisms (Fayed et al., 2014). Hafez et al. (2016) also developed thieno[3,2-d]pyrimidin derivatives with potent antimicrobial activities, particularly effective against both Gram-negative and Gram-positive bacteria (Hafez et al., 2016).
Anticancer Activity
Thieno[3,2-d]pyrimidin derivatives have been explored as anticancer agents. A study by Min (2012) involved designing thieno[3,2-d]pyrimidines with a piperazine unit, aiming at potential anticancer applications (Min, 2012). Similarly, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).
Synthesis and Structural Studies
Various studies have focused on the synthesis and structural analysis of thieno[3,2-d]pyrimidin derivatives. For example, Ho (2001) discussed the synthesis of new pyrido[3', 2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives, providing insights into their chemical structure (Ho, 2001). Chen et al. (2014) synthesized a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, confirming its structure through NMR and MS spectrum (Chen et al., 2014).
Pharmacological Studies
In the realm of pharmacology, studies have been conducted to understand the interaction of thieno[3,2-d]pyrimidin derivatives with biological systems. For instance, Modica et al. (2000) reported on the affinity of thienopyrimidinones for 5-HT(1A) receptors, providing insights into their potential as selective inhibitors (Modica et al., 2000).
Additional Applications
Further applications include studies on novel tandem transformations in the synthesis of thienopyrimidines (Pokhodylo et al., 2010), and the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one as potential antimicrobial agents (El Azab & Abdel-Hafez, 2015) (Pokhodylo et al., 2010); (El Azab & Abdel-Hafez, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-6-2-3-7-16(15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-9-5-4-8-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMGMRECGZDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)
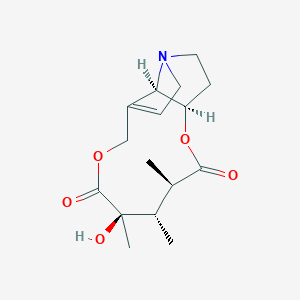
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)
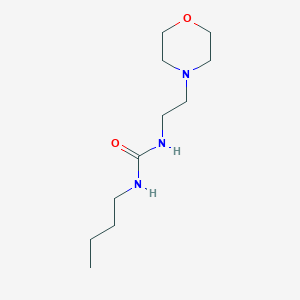
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
